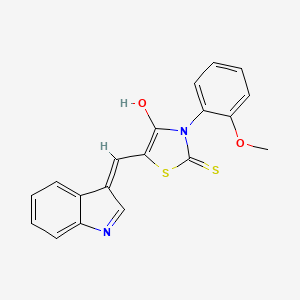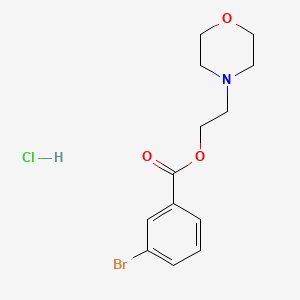![molecular formula C16H26ClNO2 B6105555 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6105555.png)
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the family of synthetic cathinones. It has been found to have stimulant effects and is often used recreationally. However, in recent years, research has been conducted to explore its potential applications in scientific research.
Scientific Research Applications
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of stimulants on the brain, as well as to investigate the mechanisms of addiction and substance abuse. This compound has also been used in studies exploring the role of dopamine in reward processing and the development of addiction.
Mechanism of Action
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is responsible for the stimulant effects of this compound. Additionally, this compound has been found to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are less pronounced than its effects on dopamine.
Biochemical and Physiological Effects:
The stimulant effects of this compound are similar to those of other cathinones, such as methamphetamine and cocaine. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy. However, this compound has been found to have a shorter duration of action than other cathinones, which may make it a useful tool for studying the acute effects of stimulants.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively short duration of action, which allows researchers to study the acute effects of the drug without having to wait for it to wear off. Additionally, this compound has been found to be less potent than other cathinones, which may make it easier to control the dose and minimize the risk of adverse effects. However, this compound is still a psychoactive drug and must be handled with caution in the lab. It is also important to note that this compound has not been extensively studied, so its long-term effects are not well understood.
Future Directions
There are several potential future directions for research on 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have applications in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, studies exploring the effects of this compound on different brain regions and circuits could provide insight into the mechanisms of addiction and substance abuse.
Synthesis Methods
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-methylbenzyl chloride with piperidine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylbenzyl bromide with piperidine, followed by reduction with lithium aluminum hydride. Both methods have been used successfully to synthesize this compound.
properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-5-7-15(8-6-14)12-19-13-16(18)11-17-9-3-2-4-10-17;/h5-8,16,18H,2-4,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUBRGYGFZCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6105504.png)


![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![N-[4-(aminocarbonyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B6105535.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6105541.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)

![N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6105568.png)
